molecular formula C7H9NO2 B2591506 5-hydroxy-1,2-dimethyl-4(1H)-pyridinone CAS No. 60403-96-5

5-hydroxy-1,2-dimethyl-4(1H)-pyridinone

Cat. No.: B2591506
CAS No.: 60403-96-5
M. Wt: 139.154
InChI Key: BHUURRZNXRDROF-UHFFFAOYSA-N
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Description

5-hydroxy-1,2-dimethyl-4(1H)-pyridinone is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.154. The purity is usually 95%.
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Scientific Research Applications

Iron Chelation and Antioxidant Activity

5-hydroxy-1,2-dimethylpyridin-4(1H)-one, also known as deferiprone, is primarily recognized for its iron chelation properties. It is effective in mitigating iron overload and protecting against oxidative stress caused by Reactive Oxygen Species (ROS). Research has focused on synthesizing novel bioconjugates of β-cyclodextrin with the deferiprone moiety, exploring their physicochemical properties, and assessing their antioxidant activities. The iron(III) complexes of these bioconjugates have been studied for their potential in managing iron-related disorders and oxidative stress (Puglisi et al., 2012).

Crystallography and Molecular Structure

The compound has been a subject of interest in the field of crystallography and structural chemistry. Studies have investigated its crystal structure and molecular conformation, emphasizing the significance of intermolecular hydrogen bonds. These studies provide valuable insights into the molecular behavior and potential applications of this compound in various chemical processes (Xie et al., 2002).

Spectroscopic Analysis and Hydrogen Bonding

Spectroscopic analysis has been conducted to understand the behavior of derivatives of 5-hydroxy-1,2-dimethylpyridin-4(1H)-one. Studies have focused on the hydrogen bonding characteristics of these compounds, providing insights into their structural and vibrational properties. This research is crucial for understanding the fundamental aspects of hydrogen bonding in such compounds and their implications in various chemical and biochemical processes (Hanuza et al., 1997).

Relevance to Treatment of Diseases

The compound's derivatives have been explored for their relevance in the treatment of various diseases. For instance, vanadium complexes with 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have shown potential in the treatment of diabetes. These complexes exhibit a wide range of oxo, hydroxy, and non-oxo complexes in aqueous solutions, indicating their potential for therapeutic applications (Taylor, 1996).

Pharmaceutical Synthesis

Its use in pharmaceutical synthesis has been noted, particularly in the creation of compounds with medicinal relevance. For example, multicomponent reactions involving 5-hydroxy-1,2-dimethylpyridin-4(1H)-one have led to the formation of structures useful in treating human inflammatory diseases and other biomedical applications (Elinson et al., 2019).

Properties

IUPAC Name

5-hydroxy-1,2-dimethylpyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-3-6(9)7(10)4-8(5)2/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUURRZNXRDROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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